

# Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Conteltinib |           |
| Cat. No.:            | B606762     | Get Quote |

#### For Immediate Release

BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, **Conteltinib** (CT-707). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of **Conteltinib** with other ALK inhibitors, supported by available preclinical data.

**Conteltinib** is a multi-kinase inhibitor that has demonstrated significant activity against ALK, Focal Adhesion Kinase (FAK), and Pyk2.[1][2] In enzymatic assays, **Conteltinib** has been shown to be approximately 10-fold more potent than the first-generation ALK inhibitor, crizotinib, against wild-type ALK.[3] Furthermore, it exhibits inhibitory activity against a range of crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q. [3]

## **Kinase Inhibition Profile of Conteltinib**

**Conteltinib**'s primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-maximal inhibitory concentration (IC50) of 1.6 nM for FAK in an in vitro kinase assay.[1][2][4] While a comprehensive public kinome scan detailing its activity against a broad panel of kinases is not available, its known targets are summarized below.



| Target Kinase | IC50 (nM)                   | Reference |
|---------------|-----------------------------|-----------|
| FAK           | 1.6                         | [1][2][4] |
| ALK           | Data not publicly available |           |
| Pyk2          | Data not publicly available | _         |

**Conteltinib** has also shown efficacy in overcoming resistance to first-generation ALK inhibitors by targeting several known ALK resistance mutations.[3]

# **Comparison with Other ALK Kinase Inhibitors**

The landscape of ALK inhibitors has evolved to include multiple generations, each with a distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors is crucial for understanding their potential off-target effects and clinical utility.



| Inhibitor   | Generation | Primary Target(s) | Known Off-Targets / Cross-Reactivities                                                                                                            |
|-------------|------------|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Conteltinib | Second     | ALK, FAK, Pyk2    | Further kinome-wide data not publicly available.[1][2][3]                                                                                         |
| Crizotinib  | First      | ALK, MET, ROS1    | Highly selective for its primary targets.[5][6]                                                                                                   |
| Alectinib   | Second     | ALK               | Highly selective for ALK.[7]                                                                                                                      |
| Brigatinib  | Second     | ALK, ROS1         | Potently inhibits ROS1, FLT3, and a mutant variant of EGFR.[8][9] In a panel of 289 kinases, only 11 were inhibited with IC50 values < 10 nM. [8] |
| Lorlatinib  | Third      | ALK, ROS1         | Designed to penetrate the central nervous system and overcome most known ALK resistance mutations.  [10]                                          |

## **Experimental Protocols**

Detailed experimental protocols for the kinase assays used to characterize **Conteltinib** are not publicly available. However, a general methodology for in vitro kinase inhibition assays is described below.

General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against a specific kinase.



## Reagent Preparation:

- Prepare a stock solution of the test inhibitor (e.g., Conteltinib) in 100% DMSO.
- Prepare a serial dilution of the inhibitor in assay buffer.
- Prepare a solution of the target kinase and its specific substrate in assay buffer.
- Prepare an ATP solution in assay buffer.

### Assay Procedure:

- Add the diluted inhibitor solutions to the wells of a microplate.
- Add the kinase/substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.

### Data Analysis:

- Measure the signal (e.g., fluorescence) in each well using a plate reader.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# Visualizing Signaling Pathways and Experimental Workflows



To illustrate the biological context and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Caption: Simplified ALK signaling pathway and the inhibitory action of **Conteltinib**.





## Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor profiling.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Pathological Response to Crizotinib in a Patient with ALK-rearranged Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]



- 8. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606762#cross-reactivity-profile-of-conteltinib-with-other-kinases]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com